N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Description
N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H26BNO4S and its molecular weight is 339.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds in organic compounds . This allows for the synthesis of a wide variety of complex organic molecules.
Action Environment
The action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
Properties
IUPAC Name |
N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-9-12(11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNPEGKWGUNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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